3,4-dimethyl-N-prop-2-enylbenzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-6-5-9(2)10(3)8-11/h4-6,8,12H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQOEJEPXWIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid synthesis pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include sulfonamides with variations in:
- Aromatic ring substituents (e.g., methoxy vs. methyl groups).
- N-substituents (e.g., allyl vs. alkylaminoethyl groups).
The table below highlights critical differences between 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide and a related compound from the provided evidence:
Physicochemical Properties
- Solubility : Methyl groups (in the target compound) are less polar than methoxy groups (in the analogue from ), likely reducing water solubility but enhancing lipid membrane permeability .
Biological Activity
3,4-Dimethyl-N-prop-2-enylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features two methyl groups at the 3 and 4 positions of the benzene ring, along with a prop-2-enyl group attached to the nitrogen atom of the sulfonamide. This unique substitution pattern is believed to influence its biological activity and reactivity.
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes crucial for folic acid synthesis. Specifically, it targets:
- Dihydropteroate Synthase : Inhibits the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate.
- Dihydrofolate Reductase : Prevents the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA and RNA synthesis.
By inhibiting these enzymes, the compound effectively halts bacterial growth and replication, leading to cell death.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its potency is comparable to established sulfonamide antibiotics.
Table 1: Antibacterial Activity Comparison
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest it may inhibit the growth of certain fungi, although further research is needed to quantify this effect.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study conducted on resistant strains of Staphylococcus aureus demonstrated that this compound retained efficacy where traditional antibiotics failed. The study involved:
- Method : In vitro testing on multiple resistant strains.
- Findings : The compound showed an MIC of 8 µg/mL against resistant strains, indicating potential as a treatment option for antibiotic-resistant infections.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with other antibiotics such as penicillin. Results indicated:
- Method : Checkerboard assay to determine synergy.
- Findings : Enhanced antibacterial activity was observed when combined with penicillin against E. coli, suggesting potential for combination therapy.
Research Applications
This compound is not only significant in medicinal chemistry but also has applications in:
- Drug Development : As a lead compound for new antibiotic formulations.
- Biological Research : Studied for its mechanism in enzyme inhibition which could lead to novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide with high yield and purity?
- Methodological Answer :
- Step 1 : React 3,4-dimethylbenzenesulfonyl chloride with prop-2-enylamine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (pH 10, aqueous Na₂CO₃) to form the sulfonamide bond .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.3–0.5).
- Key Considerations : Excess amine (1.2 equiv) ensures complete conversion. Control temperature (0–5°C) during sulfonylation to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1300–1350 cm⁻¹ and 1150–1200 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR : Use ¹H NMR (CDCl₃ or DMSO-d₆) to identify aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.2–2.5 ppm), and propenyl protons (δ 4.8–5.5 ppm). ¹³C NMR resolves quaternary carbons.
- X-ray Crystallography : For absolute confirmation, grow single crystals (e.g., DCM/hexane slow evaporation) and refine using SHELXL .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Predicted Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | >50 |
| Methanol | ~10–20 |
- Experimental Determination : Use shake-flask method (UV/Vis or HPLC quantification). Reference analogous benzenesulfonamides in the Handbook of Aqueous Solubility Data for validation .
Advanced Research Questions
Q. How to address discrepancies in NMR data when characterizing substituted benzenesulfonamides?
- Methodological Answer :
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals (e.g., aromatic protons vs. propenyl protons) .
- Dynamic Effects : Investigate rotameric equilibria via variable-temperature NMR (VT-NMR) in DMSO-d₆ (range: −40°C to 80°C).
- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated spectra (software: Gaussian or ORCA) .
Q. What strategies improve regioselectivity in N-allylation during sulfonamide synthesis?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh₃)₄ for cross-coupling reactions to direct allylation to the sulfonamide nitrogen .
- Steric Control : Introduce bulky substituents (e.g., 3,4-dimethyl groups) to block undesired alkylation sites.
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc or Fmoc) before allylation .
Q. How to evaluate the compound’s inhibitory activity against specific enzymes?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Preparation : Purify target enzymes (e.g., lipoxygenase) via affinity chromatography.
- IC₅₀ Determination : Use spectrophotometric assays (e.g., LOX inhibition at 234 nm) with varying compound concentrations (0.1–100 µM) .
- Controls : Include positive inhibitors (e.g., nordihydroguaiaretic acid) and vehicle controls (DMSO <1%).
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Revisions : Adjust protonation states (e.g., sulfonamide nitrogen) in molecular docking (software: AutoDock Vina) to better match physiological pH .
- Solvent Effects : Run MD simulations (GROMACS) with explicit water models to assess binding pose stability .
- Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .
Q. What are the common degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis : Monitor sulfonamide bond cleavage via HPLC in pH 7.4 buffer at 37°C.
- Oxidation : Expose to cytochrome P450 enzymes (e.g., human liver microsomes) and analyze metabolites via HRMS .
- Stability Testing : Store samples at 4°C (long-term) or −20°C (short-term) with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
